
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 2-bromo-5-fluorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 2-bromo-5-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with the 2-bromo-5-fluorobenzyl group, often using a nucleophilic substitution reaction.
Attachment of the methanol moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反应分析
Types of Reactions
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving cyclopropyl-containing compounds.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
- (1-(2-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific combination of the bromo and fluoro substituents, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
属性
分子式 |
C11H12BrFO |
|---|---|
分子量 |
259.11 g/mol |
IUPAC 名称 |
[1-[(2-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-10-2-1-9(13)5-8(10)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI 键 |
VZFSORZLXJVYRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=CC(=C2)F)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


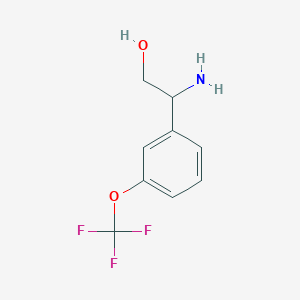
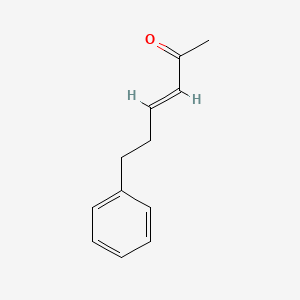
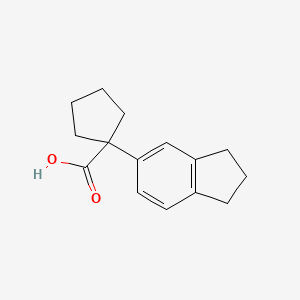

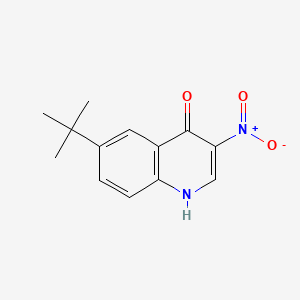
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
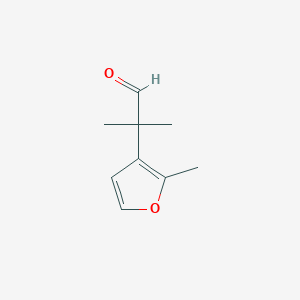

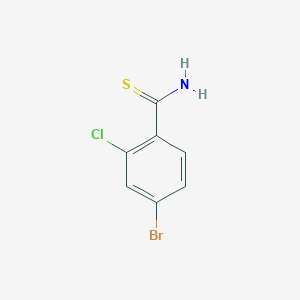
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
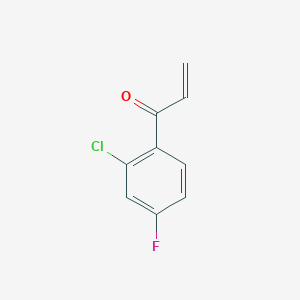

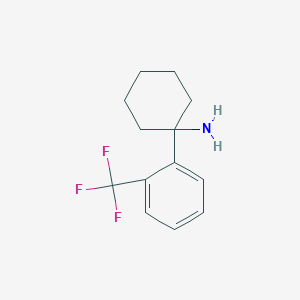
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
